Product packaging for CCT251545 analogue, Compound 51(Cat. No.:)

CCT251545 analogue, Compound 51

Cat. No.: B1192018
M. Wt: 414.46
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of CDK8 and CDK19 in Transcriptional Regulation

CDK8 and its closely related paralog, CDK19, are crucial components of the transcriptional machinery in human cells. They function as the enzymatic subunits of the kinase module associated with the transcriptional Mediator complex. oup.comnih.gov This module, which also includes Cyclin C (CCNC), MED12, and MED13, acts as a bridge, relaying signals from gene-specific transcription factors to the core RNA polymerase II (pol II) machinery. nih.govnih.govfrontiersin.org

The primary function of CDK8 and CDK19 is to regulate gene expression. oup.comsc.edu They achieve this by phosphorylating various substrates, including transcription factors and components of the pol II complex. nih.govtandfonline.com This phosphorylation can either activate or repress transcription, depending on the specific gene and cellular context. sc.edu Research indicates that CDK8 and CDK19 play a pleiotropic role in reprogramming gene expression in response to various signals, such as serum or agonists of NFκB. oup.comnih.govoup.com While they share a high degree of similarity and can have overlapping functions, there is also evidence suggesting they may have distinct roles in regulating different transcriptional programs. oup.comnih.govaacrjournals.org

Role of Mediator Complex-Associated Kinases in Cellular Processes

The Mediator complex is a large, multi-protein assembly that is essential for the transcription of most genes by RNA polymerase II. oup.comcolorado.edu The kinase module, containing either CDK8 or CDK19, can reversibly associate with the core Mediator complex. nih.govfrontiersin.org This dynamic association allows the cell to fine-tune gene expression in response to developmental cues and external stimuli. frontiersin.orgtandfonline.com

The Mediator kinases are involved in a wide array of cellular processes, including developmental signaling, metabolic homeostasis, and immune responses. frontiersin.orgnih.gov By modulating the activity of key transcription factors, CDK8 and CDK19 help to orchestrate the complex gene expression programs that underlie cell fate decisions and physiological responses. nih.govsc.edu Their ability to connect cell signaling pathways with the transcriptional apparatus places them at a critical regulatory node within the cell. nih.govcolorado.edu Dysregulation of this kinase module's activity has been linked to the development of numerous human diseases. nih.gov

Oncogenic Functions of CDK8 and CDK19 in Cancer Pathogenesis

In the context of cancer, CDK8 and CDK19 are often considered oncogenes, with their overexpression or amplification linked to the progression of several malignancies. tandfonline.comicr.ac.ukbiorxiv.orgfrontiersin.org These include cancers of the colon, breast, prostate, and pancreas, as well as melanoma and leukemia. nih.gov The oncogenic activity of CDK8/19 stems from their ability to co-activate transcription factors that drive tumor growth and survival. oup.com

High expression of CDK8 and its paralog CDK19 has been shown to correlate with poor prognosis in patients with certain cancers, such as hepatocellular carcinoma. biorxiv.org These kinases are believed to contribute to tumorigenesis by maintaining cancer cells in an undifferentiated state and promoting proliferation. tandfonline.com

Association with WNT Signaling Pathway Dysregulation

One of the most well-documented oncogenic roles of CDK8 is its interaction with the Wnt/β-catenin signaling pathway. frontiersin.org This pathway is fundamental during embryonic development and for adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. frontiersin.orgfrontiersin.org

CDK8 has been identified as a direct regulator of β-catenin activity. oup.compnas.org In colorectal cancer cells where CDK8 is amplified or overexpressed, it enhances the transcriptional activity of β-catenin, thereby promoting the expression of Wnt target genes that drive cell proliferation. frontiersin.orgfrontiersin.orgbiorxiv.org The MED12 subunit of the kinase module directly binds to β-catenin, helping to recruit the Mediator complex to Wnt-responsive genes. frontiersin.org This positions CDK8 to directly influence the oncogenic output of this critical pathway.

Involvement in Colorectal and Gastric Cancers

CDK8 was first identified as an oncogene that is frequently amplified or overexpressed in colorectal cancer (CRC). frontiersin.org Studies have shown that the CDK8 gene is amplified in a significant percentage of CRC patients, and its overexpression is associated with advanced tumor stages and decreased survival. frontiersin.orgbiorxiv.orgnih.gov Analysis of cancer databases indicates that CDK8 RNA expression is highest in CRC and stomach cancers. nih.govfrontiersin.org

In both colorectal and gastric cancers, CDK8 is thought to promote tumorigenesis through the activation of WNT signaling. biocat.com Genetic or pharmacological inhibition of CDK8 in CRC cells has been shown to reduce cell proliferation, highlighting its importance in maintaining the malignant phenotype. aacrjournals.orgbiorxiv.org Similarly, in hepatocellular carcinoma, another cancer of the gastrointestinal tract, both CDK8 and CDK19 are significantly overexpressed and their high levels correlate with poor prognosis. biorxiv.org

Rationale for CDK8/19 as Therapeutic Targets in Preclinical Oncology

The integral role of CDK8 and CDK19 in driving oncogenic transcriptional programs makes them attractive targets for cancer therapy. frontiersin.orgdana-farber.org Inhibiting their kinase activity presents a strategy to intervene in abnormal gene expression, thereby controlling cancer cell proliferation and survival. frontiersin.org Since CDK8 depletion appears to be tolerated in normal adult cells, targeting these kinases could offer a therapeutic window. sc.edu

A number of small-molecule inhibitors targeting CDK8 and CDK19 have been developed and are being investigated in preclinical models and early-phase clinical trials for cancers like acute myeloid leukemia (AML) and breast cancer. icr.ac.uknih.gov These inhibitors have shown promise in various preclinical settings, demonstrating activities such as the suppression of metastasis and potentiation of other anti-cancer drugs. nih.gov The development of potent and selective chemical probes for CDK8/19, such as CCT251545 and its analogues, is crucial for further exploring their biology and therapeutic potential. nih.gov The focus is on identifying specific cancer types and patient populations that would most benefit from this therapeutic approach. nih.gov

CCT251545 analogue, Compound 51

A key tool in the preclinical investigation of CDK8/19 inhibition is the CCT251545 analogue, also known as Compound 51 or CDK8/19-IN-51. This compound is a potent and selective dual inhibitor of both CDK8 and CDK19. biocat.comtargetmol.cn It was developed as an advanced chemical tool to explore the efficacy, safety, and tolerability of dual CDK8/19 inhibition, particularly in the context of colorectal and gastric cancers. biocat.comtargetmol.cn

Table 1: Research Findings for this compound

Target IC50 Value Description Reference
CDK8 5.1 nM Potent inhibitor of Cyclin-Dependent Kinase 8 biocat.comtargetmol.cn

Table 2: Compound Names Mentioned

Compound Name Description
CCT251545 A potent and selective chemical probe for CDK8 and CDK19.
This compound A potent and selective dual inhibitor of CDK8 and CDK19, also known as CDK8/19-IN-51.
Senexin A A CDK8/CDK19 inhibitor used in preclinical studies.
Senexin B The first selective CDK8/19 inhibitor to enter clinical trials.
BI-1347 A CDK8/19 inhibitor studied for its effects on natural killer (NK) cell activity.
SMAC mimetic BI-8382 An agent that promotes T-cell-mediated antitumor immunity, studied in combination with CDK8/19 inhibitors.

Properties

Molecular Formula

C23H22N6O2

Molecular Weight

414.46

Synonyms

(5-amino-8-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)-1,6-naphthyridin-2-yl)(3-methoxyazetidin-1-yl)methanone

Origin of Product

United States

Discovery and Preclinical Development of Cct251545 and Analogue, Compound 51

Origins of CCT251545: High-Throughput Cell-Based Screening Campaigns

The discovery of CCT251545 originated from extensive high-throughput cell-based screening campaigns aimed at identifying novel inhibitors of the WNT signaling pathway. acs.orgnih.govchemicalprobes.orgnih.gov These large-scale screens of diverse chemical libraries are designed to pinpoint compounds that elicit a desired cellular response, in this case, the inhibition of a critical oncogenic pathway. acs.org This phenotypic screening approach, which prioritizes functional outcomes in a cellular context, has proven to be a valuable strategy for the discovery of first-in-class drugs. acs.org

Identification of WNT Pathway Inhibitory Activity

Through a cell-based reporter assay designed to measure WNT signaling activity, a series of 3,4,5-trisubstituted pyridines was identified as potent inhibitors. acs.orgnih.gov Further optimization of this series led to the development of CCT251545. acs.org Subsequent target deconvolution efforts revealed that the WNT pathway inhibition by CCT251545 was mediated through the selective inhibition of the Mediator complex-associated kinases, CDK8 and its close homologue CDK19. acs.orgnih.govnih.gov These kinases are known to play a crucial role in regulating the transcriptional output of various signaling pathways, including WNT signaling. acs.orgnih.gov

Design Strategy for Analogue Series: Scaffold-Hopping and Medicinal Chemistry Optimization

Following the discovery of CCT251545, a medicinal chemistry program was initiated to explore the structure-activity relationship (SAR) and to optimize the compound's properties. acs.orgnih.gov This involved a strategy of scaffold-hopping and systematic modifications to the CCT251545 chemical scaffold. acs.orgnih.gov

Derivation of Compound 51 from CCT251545

Compound 51 was derived from CCT251545 as part of a systematic exploration of the SAR of the 3,4,5-trisubstituted pyridine (B92270) series. acs.org The core structure of CCT251545 features a spirolactam moiety, and medicinal chemists synthesized a range of analogues with modifications at this position to probe the chemical space and improve properties such as metabolic stability and potency. acs.org

Introduction of Specific Substituents for Metabolic Profile Modulation

In an effort to modulate the metabolic profile of the lead compound, researchers introduced a basic center into the CCT251545 scaffold. acs.org Specifically, Compound 51 was synthesized by introducing a modification at the C-4 position of the piperidine (B6355638) ring of the spirolactam. acs.org While this modification was tolerated in terms of maintaining polarity, it unfortunately resulted in all the analogues in this sub-series, including Compound 51, being metabolically unstable. acs.org This finding highlighted the challenges in predicting the metabolic fate of compounds based on structural modifications alone and underscored the iterative nature of medicinal chemistry optimization.

Structural Basis of Kinase Binding: X-ray Crystallography Insights (Type I Binding Mode)

To elucidate the molecular basis of its potent and selective inhibition, the X-ray crystal structure of CCT251545 in complex with CDK8 and its binding partner, cyclin C, was determined. acs.orgnih.govnih.gov The crystallographic data revealed that CCT251545 binds to the ATP-binding site of CDK8 in a "Type I" binding mode. acs.orgnih.govresearchgate.net This mode of inhibition involves the inhibitor binding to the active conformation of the kinase. researchgate.net

Key interactions observed in the crystal structure include the pyridine nitrogen of CCT251545 forming a hydrogen bond with the backbone NH of Ala100 in the hinge region of the kinase. acs.orgnih.gov The 3-chloro substituent on the pyridine ring is positioned to interact with the gatekeeper residue, while the amide of the spirolactam moiety forms bridging interactions with catalytic lysine (B10760008) (Lys52) and an aspartate residue (Asp173) in the DFG motif. acs.org This detailed structural understanding provides a rational basis for the observed potency and selectivity of CCT251545 and serves as a valuable guide for the design of future CDK8/19 inhibitors.

Compound Data

Compound NameStructureKey Features
CCT251545 8-[3-chloro-5-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]-4-pyridinyl]-2,8-diazaspiro[4.5]decan-1-onePotent and selective inhibitor of CDK8 and CDK19; WNT pathway inhibitor; Discovered through high-throughput cell-based screening.
Compound 51 Analogue of CCT251545Features a modification at the C-4 position of the piperidine ring, introducing a basic center. Showed metabolic instability.

Biochemical and Cellular Characterization of Cct251545 Analogue, Compound 51

Potency and Selectivity Profile as a Dual CDK8/19 Inhibitor

Compound 51, an analogue of the well-characterized CDK8/19 inhibitor CCT251545, has been identified as a highly potent and selective dual inhibitor of these kinases. Its development stems from a cell-based screen for inhibitors of WNT signaling, leading to the optimization of a 3,4,5-trisubstituted pyridine (B92270) series.

In Vitro Biochemical Inhibition

In biochemical assays, Compound 51 demonstrates potent inhibitory activity against both CDK8 and CDK19. The half-maximal inhibitory concentration (IC50) values underscore its potent and balanced activity against these two closely related kinases. nih.govbiocompare.com

KinaseIC50 (nM)
CDK85.1 nih.gov
CDK195.6 nih.gov

This table presents the in vitro biochemical inhibitory potency of Compound 51 against CDK8 and CDK19.

Kinome-Wide Selectivity Profiling

The parent compound, CCT251545, has been extensively profiled against a broad panel of kinases to determine its selectivity. These studies have shown that it is remarkably selective for CDK8 and CDK19. When tested against a panel of 291 other kinases, CCT251545 exhibited greater than 100-fold selectivity. nih.govresearchgate.netnih.gov The only other kinases that showed any significant inhibition were GSK3α and GSK3β, but at much higher concentrations (IC50 = 0.462 and 0.690 μM, respectively). nih.gov This high degree of selectivity is a critical attribute for a chemical probe, as it minimizes off-target effects and allows for a more precise dissection of the biological functions of CDK8 and CDK19. Given that Compound 51 is a close analogue of CCT251545, a similar high selectivity profile is expected.

Cellular Target Engagement and Pharmacodynamic Biomarkers

To be an effective research tool, a chemical inhibitor must not only be potent and selective in biochemical assays but also demonstrate target engagement and downstream functional effects in a cellular context. Compound 51 and its parent compound, CCT251545, have been shown to modulate key cellular pathways regulated by CDK8.

Inhibition of Phospho-STAT1SER727 as a Biomarker of CDK8 Inhibition

CDK8 has been shown to phosphorylate the Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 (SER727). This phosphorylation event is a critical step in the STAT1 signaling pathway, which is involved in interferon-gamma (IFN-γ) response and other cellular processes. The inhibition of STAT1SER727 phosphorylation has been established as a robust and reliable pharmacodynamic biomarker for assessing the cellular activity of CDK8 inhibitors. nih.govnih.gov

Studies with the parent compound, CCT251545, have demonstrated a potent, time- and concentration-dependent reduction in the levels of phospho-STAT1SER727 in various human colorectal cancer cell lines, including COLO205, LS174T, and SW620. nih.gov This inhibition of STAT1 phosphorylation occurs at concentrations consistent with those that inhibit WNT-reporter activity, confirming on-target engagement in a cellular setting. nih.gov

Cell-Based Reporter Assay Activity (e.g., TCF/LEF WNT-reporter potency)

The WNT signaling pathway plays a crucial role in development and disease, particularly in colorectal cancer where mutations in components like Adenomatous Polyposis Coli (APC) lead to constitutive activation. A key downstream event in this pathway is the interaction of β-catenin with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of WNT target genes.

CCT251545 and its analogues were discovered through a high-throughput screen for inhibitors of WNT signaling using a TCF/LEF-luciferase reporter assay. oncotarget.com These compounds have consistently demonstrated potent inhibition of WNT-dependent transcription in various colorectal cancer cell lines that harbor activating mutations in the WNT pathway. nih.gov

Cell LineReporter AssayIC50 (nM) for CCT251545
LS174TBasal WNT activity23
SW620Basal WNT activity140

This table shows the potency of the parent compound CCT251545 in inhibiting TCF/LEF WNT-reporter activity in human colorectal cancer cell lines.

Effects on Cancer Cell Lines (e.g., Colorectal Carcinoma Cells)

The dysregulation of CDK8 and the WNT pathway in colorectal cancer makes this malignancy a key area for investigating the therapeutic potential of CDK8/19 inhibitors. The parent compound CCT251545 has been shown to inhibit the growth of human colorectal cancer cells. nih.govnih.gov

Specifically, CCT251545 inhibited the growth of APC-mutant SW620 human colorectal cancer cells with a GI50 (concentration for 50% of maximal inhibition of cell proliferation) of 140 nM. nih.gov Furthermore, treatment with CCT251545 led to a potent reduction in the proliferation of COLO205 and LS174T colorectal cancer cells. nih.gov These findings underscore the potential of targeting CDK8/19 in cancers that are dependent on the WNT signaling pathway.

Modulation of WNT Pathway-Regulated Gene Expression

As a potent inhibitor of CDK8 and CDK19, Compound 51, in line with its parent compound CCT251545 and its close analogues, modulates the expression of genes regulated by the WNT signaling pathway. nih.govnih.govcardiff.ac.ukresearchgate.netapexbt.commedchemexpress.com The WNT pathway is crucial in controlling cellular processes like proliferation and differentiation and is often deregulated in cancers. apexbt.com

Inhibition of CDK8/19 by this class of compounds has been shown to alter the transcription of WNT target genes. nih.govresearchgate.net For instance, treatment with close analogues of CCT251545 resulted in a gene expression signature consistent with the inhibition of WNT signaling. nih.gov This included the decreased expression of known WNT target genes such as Axin2, Ascl2, and Myc. nih.gov The mechanism is believed to be centered around the TCF locale, a key component of the WNT signaling pathway's transcriptional machinery. researchgate.net

Notably, these compounds, including by extension Compound 51, are not general inhibitors of transcription. Treatment with active analogues resulted in significantly altered expression of a limited number of genes, underscoring their selective activity on specific pathways like WNT signaling. nih.gov

Parameter Finding Reference
Target Pathway WNT Signaling apexbt.comnih.gov
Mechanism Inhibition of CDK8/19 biocat.com
Effect on Gene Expression Alteration of WNT pathway-regulated genes nih.govnih.govresearchgate.netmedchemexpress.com
Example Downregulated Genes Axin2, Ascl2, Myc nih.gov

Induction of Stress Response Gene Expression Signatures (e.g., NRF2 signaling)

Beyond their impact on the WNT pathway, CCT251545 and its analogues have been observed to induce a distinct transcriptional signature associated with cellular stress responses. nih.gov Specifically, treatment with active compounds in this series led to the upregulation of genes linked to NRF2 signaling. nih.gov

This induction of a stress response gene signature represents a set of transcriptional changes that are separate from the inhibition of the WNT pathway. nih.gov This suggests that the modulation of CDK8 and CDK19 by Compound 51 and related molecules has pleiotropic effects on cellular gene expression, engaging pathways involved in coping with cellular stress. nih.gov

Parameter Finding Reference
Induced Pathway Stress Response (NRF2 signaling) nih.gov
Nature of Effect Induction of a specific gene expression signature nih.gov
Relationship to WNT An additional effect, distinct from WNT pathway inhibition nih.gov

Impact on RNA Polymerase II-Mediated Transcription

The primary molecular targets of Compound 51, CDK8 and CDK19, are integral components of the Mediator complex, which plays a critical role in linking transcription factors to the RNA polymerase II (RNAPII) machinery. nih.gov CDK8 has been reported to regulate the transcription process through the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II. nih.govnih.gov

Consistent with this, treatment of cancer cells with the parent compound, CCT251545, resulted in decreased phosphorylation of RNA polymerase II at serine residues 2 and 5 of the CTD. nih.gov Given that Compound 51 is a potent inhibitor of CDK8/19, it is expected to have a similar impact on RNAPII-mediated transcription. biocat.com The inhibition of CDK8/19 by this class of compounds provides a direct mechanism for influencing the general transcription machinery, although their effects are observed to be selective for certain sets of genes rather than causing a global shutdown of transcription. nih.govresearchgate.net

Parameter Finding Reference
Molecular Target CDK8/CDK19, components of the Mediator complex nih.gov
Mechanism of Action Inhibition of CDK8-mediated phosphorylation of RNA Polymerase II CTD nih.govnih.gov
Observed Effect Decreased phosphorylation of POLR2ASER2/5 with parent compound nih.gov

Structure Activity Relationship Sar Studies and Lead Optimization of Analogue Series

Identification of Key Pharmacophoric Features for CDK8/19 Affinity

The binding of inhibitors to the ATP-binding site of CDK8 and CDK19 is governed by a set of crucial molecular interactions. X-ray crystallography studies of CCT251545 (also referred to as compound 6 in some literature) in complex with CDK8/cyclin C have been instrumental in elucidating these key pharmacophoric features. nih.govnih.gov

The binding mode is characterized as Type 1, where the ligand occupies the ATP binding site. nih.govnih.gov A critical interaction involves the inhibitor's hinge-binding motif, which forms hydrogen bonds with the backbone of residues in the kinase hinge region, specifically with Ala100. acs.orgnih.gov For instance, in the imidazo-thiadiazole scaffold, the nitrogen atom at the 6-position binds to the hinge region. acs.org In a different scaffold, the N1 of an indazole ring forms an additional hydrogen bond to the carbonyl backbone of Asp98. acs.org

Another essential feature is the interaction with the catalytic lysine (B10760008) residue (Lys52). acs.orgacs.org A carbonyl group present in the linker region of the inhibitor often forms a cation−π interaction or a hydrogen bond with Lys52, anchoring the molecule within the active site. acs.orgacs.org The removal of this carbonyl group has been shown to result in a significant loss of activity, highlighting its importance for affinity. acs.org

Furthermore, X-ray crystallography revealed an unusual binding conformation for CCT251545, where the C-terminus of the CDK8 protein inserts into the ligand-binding site, a feature that may contribute to the high selectivity of this chemical series. nih.govnih.gov The molecule also engages in hydrophobic interactions within the adenine (B156593) pocket, involving residues such as Ala50 and Tyr99. nih.gov An aromatic π-stacking interaction between the central part of the inhibitor and the gatekeeper residue (Phe97) is also observed. nih.gov

Impact of Structural Modifications on Biochemical and Cellular Potency

Systematic structural modifications of the lead series have been crucial for optimizing both biochemical affinity for the target kinases and cellular activity, for example, in WNT signaling pathway reporter assays. acs.org

The piperidine (B6355638) C-4 position has been a key point for chemical modification. The introduction of a basic center at this position, as seen in Compound 51 , was found to be tolerated in terms of maintaining potency. acs.orgCompound 51 is a dual inhibitor of CDK8 and CDK19 with IC50 values of 5.1 nM and 5.6 nM, respectively. targetmol.cn However, this modification unfortunately introduced metabolic instability. acs.org

The spirolactam moiety is another critical component. The carbonyl group within this structure is vital for the interaction with Lys52. acs.orgacs.org Replacing this functionality, for example with a spiropyrrolidine (as in compound 52), leads to the loss of this key interaction and results in a significantly less active compound. acs.org

Table 1: Effect of Piperidine and Spirocyclic Modifications on CDK8/19 Activity
CompoundModificationCDK8 IC50 (nM)CDK19 IC50 (nM)Key Outcome
Compound 51Basic center at piperidine C-45.1 targetmol.cn5.6 targetmol.cnPotency maintained, but metabolically unstable. acs.org
Spiropyrrolidine 52Spirolactam carbonyl removedSignificantly less activeNot reportedLoss of key interaction with Lys52 reduces activity. acs.org

Structure-based design has led to the replacement of these initial scaffolds with others to improve potency and selectivity. For example, replacing the imidazo-thiadiazole scaffold with a 3-methyl-1H-pyrazolo[3,4-b]-pyridine resulted in compound MSC2530818 , which demonstrated excellent kinase selectivity and potency. acs.org Further modifications, such as the introduction of nitrogen atoms into an indazole ring system to create azaindazoles, were explored to fine-tune activity. While introducing a nitrogen at the 6-position (compound 23) caused a significant drop in potency, placing it at the 4-position (compound 24) yielded the most potent analogue in that specific series. acs.org

Table 2: Influence of Hinge-Binding Heterocyclic Scaffolds on Potency
CompoundScaffoldCDK8 IC50 (nM)Cellular Potency (WNT IC50, µM)
Imidazo-thiadiazole (e.g., Compound 6/CCT251545)Imidazo-thiadiazole3 acs.org0.003 acs.org
Compound 236-Azaindazole>1000 acs.org>10 acs.org
Compound 244-Azaindazole2 acs.org0.003 acs.org
MSC2530818 (Compound 25)7-Azaindole (B17877)12 acs.org0.011 acs.org

Modulation of Preclinical Metabolic Stability through Chemical Modifications

A major challenge in drug development is ensuring that a potent compound has a favorable pharmacokinetic profile, particularly with respect to metabolic stability. nih.gov For CDK8/19 inhibitors, two key metabolic pathways have been identified and addressed: aldehyde oxidase-mediated metabolism and microsomal clearance.

Aldehyde oxidase (AO) is a cytosolic enzyme known to metabolize N-containing heterocyclic compounds, which are common scaffolds in kinase inhibitors. nih.govyoutube.com Initial compounds in some CDK8/19 inhibitor series suffered from rapid metabolism by AO. acs.org A common site for AO-mediated metabolism is an electron-deficient carbon atom adjacent to a nitrogen atom in a heterocyclic ring. youtube.com

Several strategies have been employed to overcome this liability. One successful approach involves modifying the electronic properties of the hinge-binding scaffold. For example, the introduction of a chlorine atom at the C-3 position of a pyrazolopyridine hinge binder was effective in blocking AO-mediated metabolism. acs.org Another general strategy is to remove or reposition nitrogen atoms within the heterocyclic system to eliminate the site of metabolism. wuxiapptec.com Changing a six-membered ring to a five-membered ring can also inhibit AO metabolism in certain cases. wuxiapptec.com These modifications are designed to make the molecule a poorer substrate for AO, thereby increasing its metabolic stability.

Microsomal clearance, primarily driven by cytochrome P450 (CYP) enzymes, is another critical factor for the in vivo half-life of a drug. In vitro metabolite identification studies indicated that for some analogues, the pyrrolidine (B122466) ring linker was a major site of oxidative metabolism. acs.org

To improve metabolic stability, medicinal chemists have focused on reducing the lipophilicity of the molecules and modifying metabolically vulnerable sites. Replacing the pyrrolidine linker with more polar groups like piperazine (B1678402) (compound 21) or morpholine (B109124) (compound 22) led to improved intrinsic clearance (CLint) profiles. acs.org However, these changes sometimes came at the cost of reduced biochemical and cellular potency. acs.org

A more successful strategy involved introducing polarity into the hinge-binding scaffold itself. The switch to a 7-azaindole scaffold in MSC2530818 (compound 25) provided an optimal balance, demonstrating acceptable biochemical and cellular potency combined with improved microsomal stability across species. acs.org

Table 3: Impact of Structural Modifications on Microsomal Clearance (CLint)
CompoundKey Structural FeatureCDK8 IC50 (nM)Mouse Microsomal CLint (µL/min/mg)Human Microsomal CLint (µL/min/mg)
Compound 10Pyrrolidine linker4 acs.org241 acs.org114 acs.org
Compound 21Piperazine linker21 acs.org119 acs.org<25 acs.org
Compound 22Morpholine linker23 acs.org<25 acs.org<25 acs.org
MSC2530818 (Compound 25)7-Azaindole scaffold12 acs.org110 acs.org<25 acs.org

Preclinical Efficacy and Pharmacodynamic Evaluation of Cct251545 Analogue, Compound 51

In Vitro Anti-Proliferative Activity in Cancer Cell Models

Compound 51 was synthesized as part of a medicinal chemistry program aimed at improving the properties of the initial hit, CCT251545. A key modification in Compound 51 was the introduction of a basic center at the C-4 position of its piperidine (B6355638) ring. This was explored to understand the tolerance for polarity in this region of the molecule. acs.org

While detailed anti-proliferative data across a wide panel of cancer cell lines for Compound 51 is not extensively published, its primary evaluation was in the context of its biochemical and cellular activity related to CDK8/19 inhibition. The parent series of compounds, including CCT251545, demonstrated potent inhibition of WNT-dependent signaling in cellular assays, such as those using HEK293 and LS174T human colorectal carcinoma cells. acs.org

The critical finding for Compound 51, however, was its metabolic liability. Although the introduction of polarity with a basic center was tolerated from a structural standpoint, all analogues featuring this modification, including Compound 51, were found to be metabolically unstable. acs.orgnih.gov This instability precluded its further development and detailed profiling in a broad range of cancer cell models. Data regarding its permeability in Caco-2 cells, a model for the intestinal barrier, was generated and included in supplementary materials of the primary publication, highlighting its characterization as part of the drug discovery cascade.

Table 1: In Vitro Profile of Compound 51

Compound Name Key Structural Feature Finding

In Vivo Efficacy Studies in Xenograft Models

Due to its identified metabolic instability, Compound 51 was not advanced into in vivo efficacy studies. acs.orgnih.gov The focus of the research program shifted to other analogues with more favorable pharmacokinetic profiles, such as CCT251921 (compound 109). However, the experimental framework for evaluating this chemical series in xenograft models is well-documented through studies on the parent and lead compounds.

The standard preclinical model for assessing the in vivo activity of this series of CDK8/19 inhibitors was the human colorectal carcinoma xenograft. The SW620 cell line, which has a mutation in the APC gene leading to constitutive WNT pathway activation, was a key model used. researchgate.net The parent compound, CCT251545, demonstrated tumor growth inhibition in mice bearing established SW620 colorectal cancer cell xenografts following oral administration. researchgate.net This model was considered highly relevant for testing the hypothesis that inhibiting CDK8/19 could be a valid therapeutic strategy in WNT-driven cancers.

For active compounds in the series that possessed suitable metabolic stability, significant reduction in tumor growth was observed in preclinical xenograft models. nih.govresearchgate.net For instance, the optimized analogue CCT251921 demonstrated significant tumor growth inhibition in the SW620 xenograft model. acs.org These studies established that achieving sufficient drug exposure and target inhibition with a stable compound from this series could translate into anti-tumor efficacy. Had Compound 51 been metabolically stable, it would have undergone similar testing to determine its ability to reduce tumor volume and weight in vivo.

In Vivo Target Engagement and Pharmacodynamic Biomarker Modulation

Specific in vivo target engagement and pharmacodynamic biomarker data for Compound 51 are not available due to its metabolic instability. However, a robust pharmacodynamic biomarker was identified and validated for the compound series, which would have been used to assess the in vivo activity of Compound 51 had it progressed.

Phosphorylation of the serine 727 residue of STAT1 (p-STAT1SER727) was established as a direct and reliable biomarker of CDK8 kinase activity both in vitro and in vivo. nih.govnih.gov For active analogues like CCT251545, treatment of mice with SW620 xenografts led to a rapid and dose-dependent reduction in the levels of p-STAT1SER727 within the tumor tissue. researchgate.net Studies with advanced compounds from the series aimed to achieve sustained inhibition of this biomarker over the dosing period, as intermittent inhibition was found to be insufficient to drive significant anti-tumor effects. researchgate.net

A key goal in the preclinical development of this series was to establish a clear relationship between the concentration of the compound in plasma and tumor tissue (exposure) and the degree of p-STAT1SER727 inhibition (target engagement). nih.gov This pharmacokinetic/pharmacodynamic (PK/PD) relationship was crucial for predicting the dose and schedule required to achieve a therapeutic effect. researchgate.net For Compound 51, its metabolic instability would have likely resulted in poor and inconsistent exposure, preventing the sustained target engagement necessary for efficacy. acs.orgnih.gov

Table 2: List of Compounds Mentioned

Compound Name Alternative Name / Designation
CCT251545 Compound 6 (in some literature)
Compound 51 CCT251545 analogue
CCT251921 Compound 109 (in some literature)
STAT1 Signal transducer and activator of transcription 1
CDK8 Cyclin-dependent kinase 8

Preclinical Pharmacokinetic Pk Considerations for Analogue Development

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

The ADME profile of a drug candidate determines its concentration and persistence in the body, which are fundamental to its pharmacological effect. For the CCT251545 series, extensive preclinical studies were conducted to understand and optimize these properties.

In Vivo Clearance and Volume of Distribution

A central challenge in the development of the CCT251545 series was managing in vivo clearance. The parent compound, CCT251545 (also referred to as compound 6), exhibited moderate clearance in mice and rats. nih.gov However, its predicted clearance in humans was high, posing a significant hurdle for clinical translation. nih.gov The volume of distribution (Vd) for this parent compound was generally low to medium across the tested species. nih.gov

In the pursuit of an improved profile, numerous analogues were synthesized. A key finding related to Compound 51 was its pronounced metabolic instability. acs.orgnih.gov The introduction of a basic center at the C-4 position of the piperidine (B6355638) ring in Compound 51 was tolerated from a chemical synthesis standpoint, but the resulting molecule was quickly metabolized in vitro. acs.orgnih.gov While specific in vivo clearance values for Compound 51 are not detailed in the available literature, its metabolic liability suggests it would have a high clearance rate.

Subsequent optimization efforts led to the development of more stable analogues. For instance, compound 109 demonstrated a significantly improved in vivo mouse clearance of 0.61 L/h/kg. acs.orgnih.gov

Table 1: In Vivo Clearance of CCT251545 and an Optimized Analogue

Compound Species Clearance (Cl)
CCT251545 (Compound 6) Mouse Moderate
CCT251545 (Compound 6) Rat Moderate

Data sourced from multiple studies. acs.orgnih.gov

Bioavailability in Animal Models

Oral bioavailability is a crucial parameter for patient convenience and compliance. The parent compound, CCT251545, was noted for being orally bioavailable. acs.orgresearchgate.net However, achieving a balance of metabolic stability and permeability to ensure adequate oral absorption was a key focus of the research program.

Due to the significant metabolic instability of Compound 51 , its oral bioavailability was expected to be very low, although specific data has not been published. The rapid metabolism would likely lead to extensive first-pass elimination. Subsequent chemical modifications aimed to address this limitation. The optimized analogue, compound 109, achieved an oral bioavailability (F) of 30% in mice, representing a successful compromise between the various desired physicochemical and pharmacokinetic properties. acs.orgnih.gov

Table 2: Oral Bioavailability of an Optimized CCT251545 Analogue

Compound Species Oral Bioavailability (F)

Data sourced from a 2016 study on CDK8/19 modulators. acs.orgnih.gov

Role of Specific Enzymes in Metabolism (e.g., CYP3A4, Aldehyde Oxidase)

The metabolic instability of Compound 51 and other early analogues pointed towards rapid enzymatic degradation. acs.org The research highlighted efforts to block "oxidative metabolism," which strongly implicates the involvement of Cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for phase I drug metabolism. acs.org While the specific CYP isozymes responsible for the metabolism of Compound 51 are not explicitly identified, CYP3A4 is a common enzyme involved in the clearance of a vast number of drugs and is a likely candidate. nih.gov

The development strategy involved chemical modifications to shield the molecule from metabolic attack. For example, replacing a metabolically susceptible methylpyrazole group with more robust fused 6,5-heterocycles was a tactic employed to improve microsomal stability across different species. acs.org This suggests that the pyrazole (B372694) moiety was a primary site of oxidative metabolism in the earlier analogues. There is no specific mention of aldehyde oxidase involvement in the metabolism of this series in the reviewed literature.

Strategies for Improving Preclinical Pharmacokinetic Profiles

Chemical Modifications to Enhance Half-Life

To improve metabolic stability and, consequently, the biological half-life, researchers explored a variety of chemical modifications. The core strategy was to block the sites of metabolism identified in early analogues.

Key successful modifications included:

Replacement of Spirolactam Rings: The spirolactam core was a site of focus. Replacing it with alternative structures such as imidazolidin-4-one (B167674) or imidazolidine-2,4-dione led to significantly more stable compounds in microsomal clearance assays. acs.org

Modification of Pyridine (B92270) Substituents: Introducing polarity and exploring different heterocyclic groups at the C5-position of the pyridine scaffold were fruitful strategies. acs.org For instance, replacing a methylpyrazole with a sultam (1,3-dihydrobenzo[c]isothiazole 2,2-dioxide) enhanced microsomal stability in all preclinical species tested. acs.org

Introduction of Lipophilic Groups: In later stages, to balance the increased polarity and maintain potency while minimizing efflux, more lipophilic substituents like an isopropylpyrazole were introduced in combination with a spirolactam, although this specific combination led to suboptimal human microsomal clearance. acs.org

Approaches to Minimize Transporter-Mediated Elimination

A significant finding was the discrepancy between in vitro predicted clearance and the higher observed in vivo clearance for many compounds in the series. nih.gov This suggested the involvement of active transport mechanisms in their elimination. Further investigation using Caco-2 cell permeability assays confirmed that many analogues were substrates for efflux transporters, exhibiting a high efflux ratio. nih.gov

P-glycoprotein (P-gp/ABCB1) was identified as a key transporter responsible for this liability. acs.orgnih.gov To confirm this, pharmacokinetic studies were conducted in P-gp knockout (KO) mice. For compounds that showed high efflux in the Caco-2 assay, in vivo clearance was notably lower in the P-gp KO mice compared to wild-type mice. acs.org This confirmed that P-gp-mediated biliary elimination was a significant clearance pathway. acs.org Strategies to overcome this included fine-tuning the physicochemical properties, such as lipophilicity and polar surface area, to reduce the compounds' affinity for P-gp. acs.orgresearchgate.net

Advanced Research Methodologies and Future Perspectives

Computational Approaches in Compound Discovery and Optimization

The initial stages of identifying and refining drug candidates are increasingly reliant on powerful computational tools. nih.gov These methods accelerate the screening process and provide invaluable insights into the molecular interactions that govern a compound's efficacy. nih.gov

Virtual Screening and Molecular Docking Studies

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govmdpi.com This process was instrumental in the exploration of compounds related to CCT251545. Molecular docking simulations, a key component of virtual screening, predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comchemrevlett.com

In the context of Compound 51 and its analogues, molecular docking studies have been crucial in understanding how these molecules fit into the ATP binding site of CDK8. nih.gov For instance, the discovery of the 3,4,5-trisubstituted pyridine (B92270) series, to which CCT251545 belongs, was guided by these computational predictions. acs.org The X-ray crystal structure of a related compound, in complex with CDK8/cyclin C, revealed a Type I binding mode, where the C-terminus of CDK8 inserts into the ligand-binding site. nih.govnih.gov This structural insight, gained through a combination of crystallography and computational modeling, helps to explain the high selectivity of this class of compounds. nih.gov

Molecular dynamics simulations further enhance the reliability of docking results by providing information about the stability of the protein-ligand complex over time. chemrevlett.com These simulations have demonstrated that compounds like Compound 51 can form stable complexes within the binding pocket of their target proteins. chemrevlett.com

Structure-Based Pharmacophore Modeling

Structure-based pharmacophore modeling is another powerful computational tool that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target. nih.govnih.gov This model then serves as a 3D query to screen compound databases for molecules with the desired features. nih.gov

For the CCT251545 series, structure-based design, informed by X-ray crystallography, played a pivotal role in the medicinal chemistry optimization of the initial hit compound. acs.org By understanding the key interactions between the compound and the CDK8 protein, researchers were able to make targeted modifications to the chemical structure to improve properties such as potency and metabolic stability. acs.orgacs.org For example, the introduction of a basic center at the piperidine (B6355638) C-4 position in Compound 51 demonstrated that polarity was tolerated in that region, although it also led to metabolic instability in these early analogues. acs.org This iterative process of design, synthesis, and testing, guided by structural and computational insights, is a hallmark of modern drug discovery. acs.org

Cellular and Molecular Techniques for Target Validation

Once a promising compound is identified, it is crucial to validate that it interacts with its intended target within a cellular context and to understand the functional consequences of this interaction.

SILAC-Based Affinity Capture

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful mass spectrometry-based technique used for quantitative proteomics. nih.gov It allows for the differentiation of proteins from different cell populations based on their isotopic signatures. nih.gov In the context of drug target validation, SILAC can be combined with affinity capture methods to identify the specific proteins that bind to a small molecule. nih.govnih.gov

For the CCT251545 series, an affinity matrix was created using an immobilized analogue, Compound 5. nih.gov This matrix was then used to pull down interacting proteins from cell lysates. Through SILAC-based quantitative proteomics, researchers demonstrated that CDK8 and CDK19 were the primary and most avidly binding proteins to the affinity matrix. nih.gov This provided strong evidence that CDK8 and CDK19 are the direct cellular targets of this class of compounds. nih.gov Interestingly, many components of the Mediator complex, with which CDK8 and CDK19 are associated, were also co-purified, confirming the on-target engagement in a relevant biological complex. nih.gov

CRISPR/Cas9 Gene Editing for Functional Studies

The CRISPR/Cas9 system is a revolutionary gene-editing tool that allows for precise modification of the genome. nih.gov It can be used to knock out, knock in, or modify the expression of specific genes, making it an invaluable tool for functional genomics. oup.comnih.gov

To further validate the role of CDK8 and CDK19 in the observed cellular effects of compounds like CCT251545, CRISPR/Cas9 technology can be employed. By specifically knocking out the genes for CDK8 and/or CDK19, researchers can determine if the effects of the compound are abrogated. For example, studies have shown that reduced expression of CDK8 and CDK19 through shRNA-mediated knockdown inhibits TCF/LEF reporter gene transcription in colon cancer cells, mimicking the effect of CCT251545. nih.gov CRISPR/Cas9 offers a more precise and complete method to perform such functional studies. nih.gov Furthermore, catalytically "dead" Cas9 (dCas9), which can bind to DNA without cutting it, can be fused to transcriptional repressors or activators to modulate gene expression, providing another layer of control for studying gene function. mdpi.comdrugtargetreview.com

Broader Implications for CDK8/19 Research in Human Diseases

The development of potent and selective chemical probes like CCT251545 and its analogues has significant implications for understanding the role of CDK8 and CDK19 in various human diseases. nih.govicr.ac.uk These kinases are associated with the Mediator complex and are involved in regulating multiple transcription pathways. biocat.com

CDK8 has been identified as a putative oncogene in several cancers, including colorectal and gastric cancer, primarily through its role in activating WNT signaling. biocat.com The CCT251545 series of compounds, by inhibiting CDK8 and CDK19, has been shown to modulate WNT pathway-regulated gene expression. nih.govnih.gov This provides a powerful tool to dissect the molecular mechanisms underlying WNT-driven cancers and to explore potential therapeutic strategies.

Beyond the WNT pathway, these inhibitors have been shown to affect other signaling pathways, such as those regulated by STAT1. nih.govnih.gov The phosphorylation of STAT1 at serine 727 has been identified as a robust biomarker of CDK8 kinase activity both in vitro and in vivo. nih.govnih.gov This finding not only provides a way to measure the engagement of the inhibitor with its target in a biological system but also opens up new avenues for investigating the role of CDK8/19 in diseases where STAT1 signaling is implicated.

The availability of well-characterized chemical probes like CCT251545 is crucial for the scientific community to further explore the biology of CDK8 and CDK19 in both cancer and other diseases. icr.ac.uk These tools enable researchers to move beyond genetic studies and to investigate the effects of acute and reversible inhibition of these kinases, which can provide different and complementary insights into their function.

Compound Information

Research Findings Summary

Potential for Modulating Other Signaling Pathways

While the CCT251545 chemical series, including Compound 51, was developed based on its potent inhibition of the WNT signaling pathway, subsequent research has revealed its capacity to modulate other crucial cellular signaling networks. chemicalprobes.orgnih.gov The primary molecular targets of this series are Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), which are components of the Mediator complex involved in regulating transcription. biocat.comnih.govnih.gov Inhibition of these kinases is the principal mechanism for the observed effects on WNT-dependent gene expression. nih.govcaymanchem.com

However, detailed investigations into the broader effects of CCT251545 and its close analogues have demonstrated crosstalk with other pathways:

STAT1 Signaling: Treatment with CCT251545 and its analogues has been shown to alter the expression of genes regulated by Signal Transducer and Activator of Transcription 1 (STAT1). nih.govnih.govacs.org Specifically, the phosphorylation of STAT1 at the serine 727 residue (STAT1SER727) has been identified as a robust biomarker of CDK8 kinase activity, both in laboratory cell cultures and in in-vivo models. nih.govnih.gov This indicates a functional link between CDK8/19 inhibition and the modulation of the JAK/STAT signaling pathway. caymanchem.com

Stress Response Pathways: Transcriptional analysis following treatment with active compounds from this series revealed the induction of a 'stress response' gene signature. nih.gov This response has been associated with NRF2 signaling, suggesting that CDK8 and CDK19 may play a role in regulating cellular responses to oxidative or other forms of stress. nih.gov

Rac1-Mediated Macropinocytosis: Research on the parent compound, CCT251545, has uncovered a role in modulating Rac1-dependent macropinocytosis. nih.gov This cellular process, which involves the non-specific uptake of extracellular fluid and solutes, was found to be enhanced by the compound, suggesting a mechanism that is distinct from its direct kinase inhibition but has significant implications for cellular uptake processes. nih.gov

Off-Target Kinase Interactions: While CCT251545 is highly selective for CDK8/19, in-vitro screening against a broad panel of kinases showed some activity against other kinases at higher concentrations. chemicalprobes.org These included GSK3alpha, GSK3beta, and PRKCQ, indicating a potential for high doses of these compounds to engage other signaling pathways. chemicalprobes.org

Table 1: Signaling Pathways Modulated by the CCT251545 Series

Signaling Pathway Key Molecular Target/Effect Significance Reference(s)
WNT Signaling Inhibition of CDK8/19 Primary pathway leading to discovery; alteration of WNT-regulated gene expression. chemicalprobes.orgnih.govbiocat.comcaymanchem.com
STAT1 Signaling Decreased phosphorylation of STAT1SER727 Provides a pharmacodynamic biomarker for CDK8 activity and links to immune signaling. nih.govnih.govacs.org
Stress Response Induction of a gene signature linked to NRF2 signaling Suggests a role for CDK8/19 in cellular stress management. nih.gov

| Rac1-Mediated Macropinocytosis | Enhancement of cellular uptake | Affects drug influx and has implications for overcoming drug resistance. | nih.gov |

Exploration of Resistance Mechanisms

The development and study of CCT251545 analogues, such as Compound 51, have been instrumental in understanding potential mechanisms of resistance.

A primary challenge identified through this research is metabolic instability. Medicinal chemistry efforts revealed that while the introduction of a basic center at the piperidine C-4 position to create Compound 51 was tolerated from a structural standpoint for binding, the resulting analogue was metabolically unstable. nih.govacs.org This rapid breakdown in vitro represents a significant barrier to achieving sustained therapeutic concentrations in vivo, a key mechanism of intrinsic resistance to the compound's action.

Furthermore, research into the parent compound CCT251545 has shed light on its potential to counteract established cancer drug resistance mechanisms. A major cause of multidrug resistance (MDR) in cancer is the overexpression of efflux pumps like P-glycoprotein (P-gp/ABCB1), which actively remove chemotherapeutic agents from cells. nih.gov A study demonstrated that CCT251545 could potentiate chemotherapy in MDR cancers. nih.gov The mechanism was not through the inhibition of P-gp but by enhancing drug influx via the stimulation of Rac1-dependent macropinocytosis. nih.gov This suggests an alternative strategy to bypass P-gp-mediated resistance.

To definitively link the biological effects of the CCT251545 series to its intended targets, researchers have proposed using cells engineered to express a dominant drug-resistant allele of CDK8 or CDK19. chemicalprobes.org Such a tool would allow scientists to verify that the observed cellular activity is a direct result of CDK8/19 inhibition, thereby ruling out off-target effects and providing a clear understanding of the on-target mechanism of action. chemicalprobes.org

Q & A

Q. How can researchers identify the primary cellular targets of CCT251545 analogues like Compound 51?

Methodological Answer: Utilize cellular thermal shift assays (CETSA) to detect target engagement by monitoring thermal stabilization of proteins upon compound binding. Competitive binding experiments (e.g., using fluorescently labeled probes and unlabeled competitors) can further validate specificity. For example, Kd values derived from fluorescence polarization assays (as in CCT251545 studies) quantify binding affinity .

Q. What biochemical assays are suitable for evaluating CDK8/19 inhibition by Compound 51?

Methodological Answer: Employ kinase activity assays using recombinant CDK8/cyclin C and CDK19/cyclin C complexes. Measure IC50 values via ADP-Glo™ or radiometric assays. For cellular validation, monitor phosphorylation of STAT1(SER727), a downstream biomarker of CDK8/19 activity, using Western blotting (IC50 = 9 nM in SW620 cells for CCT251545) .

Q. How should in vitro efficacy studies be designed to assess WNT pathway inhibition?

Methodological Answer: Use luciferase-based reporter assays (e.g., 7dF3 cells with a WNT-responsive promoter) to quantify pathway suppression. Dose-response curves (e.g., CCT251545 IC50 = 5 nM in 7dF3 cells) and RNA-seq to identify downstream gene expression changes (e.g., AXIN2, MYC) are critical .

Advanced Research Questions

Q. How can structural insights from X-ray crystallography guide the optimization of CCT251545 analogues?

Methodological Answer: Analyze co-crystal structures (e.g., CCT251545 bound to CDK8/cyclin C) to identify key interactions (e.g., hydrogen bonds with hinge regions). Structure-activity relationship (SAR) studies can prioritize modifications (e.g., improving solubility by adding polar groups while retaining affinity). For example, replacing the imidazo-thiadiazole core in CCT251545 led to CCT251921 with enhanced metabolic stability .

Q. What strategies resolve discrepancies between biochemical and cellular activity in CDK8/19 inhibitors?

Methodological Answer: Investigate cellular permeability (e.g., PAMPA assays) and efflux pump susceptibility. Type I inhibitors like CCT251545 exhibit robust cellular activity due to ATP-competitive binding, whereas Type II inhibitors (e.g., sorafenib) may fail in cells despite biochemical potency due to poor target engagement .

Q. How do researchers address contradictory data on compound efficacy across different cancer models?

Methodological Answer: Compare genetic contexts (e.g., APC-mutant vs. wild-type colorectal cancer models) and validate using isogenic cell lines. For instance, CCT251545 showed efficacy in APC-mutant COLO205 cells (IC50 = 35 nM) but not in APC-wild-type models, highlighting Wnt pathway dependency .

Q. What experimental designs are critical for evaluating in vivo pharmacokinetics and efficacy of analogues?

Methodological Answer: Conduct pharmacokinetic (PK) studies in rodents to assess bioavailability, half-life, and tissue distribution. For efficacy, use patient-derived xenografts (PDX) with biomarker analysis (e.g., STAT1 phosphorylation). CCT251545 achieved tumor growth inhibition at 70 mg/kg BID in SW620 xenografts .

Data Analysis and Interpretation

Q. How should researchers analyze gene expression data from compound-treated cells?

Methodological Answer: Perform RNA-seq or microarray profiling followed by pathway enrichment analysis (e.g., GSEA). Focus on CDK8/19-regulated pathways (e.g., Wnt, STAT1) and validate hits via qPCR. For CCT251545, downregulation of Wnt targets (e.g., AXIN2) and STAT1-dependent genes was observed .

Q. What statistical approaches are recommended for dose-response and synergy studies?

Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50/EC50. For synergy, apply the Chou-Talalay method (Combination Index) in radiation-combination studies, as seen in CCT251545’s radiosensitization effects in HCT116 cells .

Contradiction and Reproducibility

Q. How can researchers ensure reproducibility in kinase selectivity profiling?

Methodological Answer: Use standardized panels (e.g., Eurofins KinaseProfiler™) with ≥300 kinases. Confirm hits via orthogonal assays (e.g., CETSA). CCT251545 showed >100-fold selectivity for CDK8/19 over 291 kinases, validated via chemical proteomics .

Q. What factors explain variability in compound potency across cell lines?

Methodological Answer: Assess genetic drivers (e.g., Wnt pathway mutations), protein expression levels (CDK8/19, β-catenin), and compensatory pathways. For example, CCT251545’s efficacy in SW620 (APC-mutant) but not in APC-wild-type lines underscores context-dependent activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.